HO-Peg12-CH2cooh

Antibody-Drug Conjugates PEGylation Hydrophobicity

HO-PEG12-CH2COOH (Hydroxy-PEG12-acid) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker composed of exactly twelve ethylene oxide repeating units and terminated with a hydroxyl group at one end and a carboxylic acid at the other. This linker enables sequential bioconjugation strategies where the carboxylic acid moiety reacts with primary amines to form stable amide bonds via EDC/DCC activation, while the hydroxyl group permits further derivatization or activation for secondary conjugation.

Molecular Formula C26H52O15
Molecular Weight 604.7 g/mol
Cat. No. B12425095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg12-CH2cooh
Molecular FormulaC26H52O15
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O
InChIInChI=1S/C26H52O15/c27-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26(28)29/h27H,1-25H2,(H,28,29)
InChIKeyMOAOQAGRISBELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HO-PEG12-CH2COOH: Monodisperse Heterobifunctional PEG12 Linker for PROTAC and Bioconjugation Applications


HO-PEG12-CH2COOH (Hydroxy-PEG12-acid) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker composed of exactly twelve ethylene oxide repeating units and terminated with a hydroxyl group at one end and a carboxylic acid at the other . This linker enables sequential bioconjugation strategies where the carboxylic acid moiety reacts with primary amines to form stable amide bonds via EDC/DCC activation, while the hydroxyl group permits further derivatization or activation for secondary conjugation . As a PEG-based PROTAC linker, HO-PEG12-CH2COOH serves as the spatial connector between an E3 ubiquitin ligase ligand and a target protein ligand, facilitating ternary complex formation necessary for targeted protein degradation via the ubiquitin-proteasome system [1].

Why HO-PEG12-CH2COOH Cannot Be Arbitrarily Replaced by Other PEG Linkers: Chain Length and Terminal Functionality Dictate Conjugate Performance


PEG linkers within the same structural class are not functionally interchangeable. The specific PEG chain length of HO-PEG12-CH2COOH (12 ethylene oxide units) determines critical parameters including aqueous solubility, spacer arm flexibility, and the physical distance between conjugated moieties, which directly impacts ternary complex formation efficiency in PROTACs and pharmacokinetic profiles of drug conjugates . Furthermore, the terminal functional groups—hydroxyl versus carboxylic acid—impart distinct orthogonal reactivity that governs sequential conjugation strategies; substituting HO-PEG12-CH2COOH with a shorter PEG analog (e.g., PEG4 or PEG8) or with a mono-functional PEG derivative would fundamentally alter linker length, hydrophilicity, and available reactive handles, thereby compromising the intended bioconjugation workflow or conjugate performance .

HO-PEG12-CH2COOH Comparative Performance Evidence: PEG12 Chain Length, Heterobifunctionality, and Analytical Quality Metrics


PEG12 Chain Length Optimization: Reduced Hydrophobicity and Aggregate Formation Relative to PEG4 and PEG8 in ADC Constructs

In a comparative study of cleavable pendant-type PEG linkers for ADCs, increasing PEG chain length from 4 to 8 to 12 ethylene oxide units produced a length-dependent decrease in conjugate hydrophobicity as measured by hydrophobic interaction chromatography (HIC), with PEG12-containing constructs exhibiting the greatest reduction in overall hydrophobicity [1]. Stability studies further demonstrated that aggregate content decreased proportionally with increasing PEG chain length, with PEG12 conjugates showing the lowest aggregation levels among the tested lengths [1]. Pharmacokinetic evaluation revealed that DAR8-ADCs constructed with PEG8 and PEG12 linkers displayed superior PK profiles compared to those with PEG4 linkers and to DAR4-ADCs lacking PEG altogether [1].

Antibody-Drug Conjugates PEGylation Hydrophobicity

PEG12-Conjugated Oligonucleotides Retain Target Affinity and Gene Silencing Activity Without Compromising Secondary Structure

Circular dichroism analysis demonstrated that conjugation of PEG12 chains to phosphodiester and phosphorothioate oligonucleotides had no detectable influence on oligonucleotide secondary structure and did not reduce binding affinity to complementary strands [1]. In a luciferase reporter assay using an in vitro tumor model, PEG12-conjugated antisense agents exhibited unchanged gene silencing activity compared to unmodified compounds, with phosphorothioate-modified conjugates showing slightly superior target downregulation relative to unmodified controls [1]. This contrasts with observations that longer PEG chains can negatively affect hybridization efficiency and pharmacodynamic effects [1].

Antisense Oligonucleotides Oligonucleotide Conjugation Gene Silencing

Heterobifunctional Hydroxyl-Carboxylic Acid Architecture Enables Orthogonal Sequential Conjugation Strategies

HO-PEG12-CH2COOH possesses both a terminal carboxylic acid group and a terminal hydroxyl group, providing orthogonal reactivity handles for sequential conjugation. The carboxylic acid can be activated with EDC or DCC to form stable amide bonds with primary amines on target molecules . The hydroxyl group can undergo further derivatization, oxidation to aldehydes or additional carboxylic acids, or substitution with alternative reactive functional groups, enabling multi-step bioconjugate assembly . This structural configuration permits conjugation of two distinct biomolecular entities (e.g., protein to small molecule) while effectively minimizing steric hindrance between the conjugated species .

Bioconjugation PROTAC Synthesis Orthogonal Chemistry

Monodisperse PEG12 Chain: Defined Molecular Weight (604.68 Da) Enables Precise Stoichiometry and Batch-to-Batch Reproducibility

HO-PEG12-CH2COOH has a precisely defined molecular formula of C26H52O15 and an exact molecular weight of 604.68 Da, corresponding to exactly twelve ethylene oxide repeating units . As a monodisperse PEG linker, it is produced as a single molecular species without contamination from analogs of other chain lengths, in contrast to polydisperse PEG reagents that contain a distribution of chain lengths . Vendor analytical specifications consistently report purity levels of >95% to >98% for this compound across multiple commercial sources [1].

PROTAC Linkers Monodisperse PEG Quality Control

Favorable Storage Stability Profile: Defined Shelf Life Under Recommended Conditions

Vendor stability data for HO-PEG12-CH2COOH indicate defined storage parameters: powder form is stable for 2-3 years when stored at -20°C, while solutions in solvent maintain stability for 6 months to 1 year when stored at -80°C . Short-term storage at 0-4°C is suitable for days to weeks . The compound is sufficiently stable to withstand ambient temperature shipping conditions for several days during transit without degradation [1].

Stability Storage Logistics

HO-PEG12-CH2COOH Procurement and Research Application Scenarios Based on Comparative Evidence


PROTAC Development Requiring Balanced Linker Length for Ternary Complex Formation

HO-PEG12-CH2COOH is indicated for PROTAC synthesis where linker length optimization is critical for productive ternary complex formation between E3 ligase and target protein. The 12-unit PEG chain provides sufficient spatial separation (approximately 47-50 Å extended length) to accommodate diverse protein-protein interaction geometries without introducing excessive flexibility that could reduce degradation efficiency. The orthogonal hydroxyl and carboxylic acid functional groups enable sequential conjugation of E3 ligase ligand and target protein ligand in defined orientation [1][2].

Antibody-Drug Conjugate (ADC) Development with High Drug-to-Antibody Ratio Requirements

HO-PEG12-CH2COOH is recommended for ADC constructs targeting high DAR values (e.g., DAR8) where hydrophobicity-driven aggregation poses a formulation challenge. Comparative evidence demonstrates that PEG12 linkers confer superior hydrophilicity and lower aggregate formation relative to PEG4 and PEG8 alternatives, while maintaining in vivo anti-tumor activity and tolerability [1]. The non-cleavable nature of the PEG12 backbone (when incorporated via stable amide bonds) may also contribute to improved PK profiles compared to non-PEGylated ADCs [1].

Oligonucleotide Conjugation Requiring Solubility Enhancement Without Affinity Compromise

HO-PEG12-CH2COOH is suitable for antisense oligonucleotide and siRNA conjugation where PEGylation is needed to improve solubility and pharmacokinetic behavior. Evidence confirms that PEG12 conjugation does not alter oligonucleotide secondary structure, does not reduce complementary strand binding affinity, and maintains full gene silencing activity compared to unmodified oligonucleotides [2]. This contrasts with longer PEG chains that can negatively impact hybridization efficiency, positioning PEG12 as the optimized balance between solubility enhancement and functional retention [2].

Multi-Step Bioconjugation Workflows Requiring Orthogonal Reactive Handles

HO-PEG12-CH2COOH is the appropriate choice for sequential bioconjugation strategies where two distinct biomolecules must be attached in a defined order. The carboxylic acid group can be selectively activated for amide bond formation with amine-containing payloads, while the hydroxyl group remains available for subsequent derivatization, oxidation, or activation in a second conjugation step . This eliminates the need for intermediate functional group interconversion steps required when using mono-functional PEG linkers, reducing synthetic complexity and improving overall yield .

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